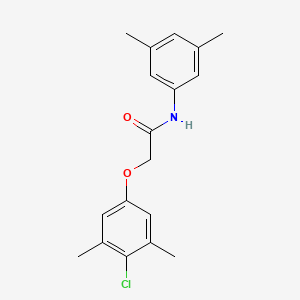
1-allyl-2-(4-bromophenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-2-(4-bromophenyl)-1H-benzimidazole, also known as ABBI, is a benzimidazole derivative that has been widely studied due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer. For example, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has also been shown to inhibit the activity of STAT3, a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-allyl-2-(4-bromophenyl)-1H-benzimidazole can reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has also been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to possess a range of therapeutic properties, making it a promising candidate for drug development. However, one limitation of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 1-allyl-2-(4-bromophenyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole in animal models and clinical trials. Finally, there is a need for the development of novel 1-allyl-2-(4-bromophenyl)-1H-benzimidazole derivatives with improved properties and specificity for various therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole involves the reaction of 4-bromoaniline with o-phenylenediamine in the presence of allyl bromide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-allyl-2-(4-bromophenyl)-1H-benzimidazole.
Applications De Recherche Scientifique
1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. Studies have shown that 1-allyl-2-(4-bromophenyl)-1H-benzimidazole possesses anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c1-2-11-19-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPNEYQMKRCBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)


![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)